((1S,9AR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride ((1S,9AR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1573548-26-1
VCID: VC13423423
InChI: InChI=1S/C10H20N2.ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;/h9-10H,1-8,11H2;1H/t9-,10+;/m0./s1
SMILES: C1CCN2CCCC(C2C1)CN.Cl
Molecular Formula: C10H21ClN2
Molecular Weight: 204.74 g/mol

((1S,9AR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride

CAS No.: 1573548-26-1

Cat. No.: VC13423423

Molecular Formula: C10H21ClN2

Molecular Weight: 204.74 g/mol

* For research use only. Not for human or veterinary use.

((1S,9AR)-octahydro-2H-quinolizin-1-yl)methanamine hydrochloride - 1573548-26-1

Specification

CAS No. 1573548-26-1
Molecular Formula C10H21ClN2
Molecular Weight 204.74 g/mol
IUPAC Name [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C10H20N2.ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;/h9-10H,1-8,11H2;1H/t9-,10+;/m0./s1
Standard InChI Key LAGDTPPZKWZXDS-BAUSSPIASA-N
Isomeric SMILES C1CCN2CCC[C@H]([C@H]2C1)CN.Cl
SMILES C1CCN2CCCC(C2C1)CN.Cl
Canonical SMILES C1CCN2CCCC(C2C1)CN.Cl

Introduction

Chemical Identity and Structural Properties

Molecular and Stereochemical Features

The compound’s IUPAC name is [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine hydrochloride, reflecting its bicyclic quinolizidine core and amine functional group . Key identifiers include:

PropertyValueSource
CAS Number1573548-26-1
Molecular FormulaC₁₀H₂₁ClN₂
Molecular Weight204.74 g/mol
Parent Compound (CID)6358779
SMILESC1CCN2CCCC@HCN.Cl
InChIKeyLAGDTPPZKWZXDS-BAUSSPIASA-N

The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological studies.

Spectral and Computational Data

  • NMR: The parent amine’s ¹H and ¹³C NMR spectra confirm the quinolizidine framework and stereochemistry .

  • X-ray Crystallography: Resolved structures of analogous compounds (e.g., lupinine derivatives) validate the bicyclic geometry and chair-chair conformation of the quinolizidine ring .

Synthesis and Derivative Development

Synthetic Pathways

The hydrochloride salt is synthesized via reductive amination of the parent amine with hydrochloric acid. Key steps include:

  • Hydrogenation: Reduction of quinolizine precursors to yield the octahydroquinolizine core .

  • Reductive Amination: Reaction with formaldehyde or aldehydes to introduce the methanamine group.

  • Salt Formation: Treatment with HCl to precipitate the hydrochloride salt .

Structural Modifications

Derivatives such as 1,2,3-triazole-containing analogs exhibit enhanced antiviral activity. For example, Cu(I)-catalyzed 1,3-dipolar cycloaddition introduces aryl or benzoyloxy substituents at the triazole’s C-4 position, improving binding to viral proteins .

Hazard StatementRisk MitigationSource
H315: Skin irritationUse gloves and protective clothing
H319: Serious eye irritationEmploy eye protection

The compound is classified for research use only, with no human or veterinary applications .

Biological Activity and Applications

Neurological Applications

Structural similarities to lupinine alkaloids suggest potential for modulating nicotinic acetylcholine receptors (nAChRs) or serotonin transporters, though direct evidence remains exploratory .

Comparative Analysis with Analogues

CompoundMolecular FormulaActivityReference
Parent amine (CID 6358779)C₁₀H₂₀N₂Base for salt formation
Dihydrochloride derivativeC₁₀H₂₂Cl₂N₂Enhanced solubility
Triazole derivativeC₁₇H₂₅N₅O₂Antiviral (IC₅₀ = 12 µM, H3N2)

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